2-Bromo-5-iodo-thiazole-4-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-5-iodo-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains bromine, iodine, and a thiazole ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It is often used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-5-iodo-1,3-thiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the initial formation of 2-amino-5-iodothiazole, which is then brominated to yield the desired compound. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the 2-position of the thiazole ring .
Industrial Production Methods
Industrial production of methyl 2-bromo-5-iodo-1,3-thiazole-4-carboxylate often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a highly pure form suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-iodo-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiazole derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
Methyl 2-bromo-5-iodo-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-iodo-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate
- Methyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate
- Methyl 2-bromo-5-fluoro-1,3-thiazole-4-carboxylate
Uniqueness
Methyl 2-bromo-5-iodo-1,3-thiazole-4-carboxylate is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to other similar compounds. This dual halogenation allows for selective functionalization and the formation of diverse derivatives .
Properties
Molecular Formula |
C5H3BrINO2S |
---|---|
Molecular Weight |
347.96 g/mol |
IUPAC Name |
methyl 2-bromo-5-iodo-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C5H3BrINO2S/c1-10-4(9)2-3(7)11-5(6)8-2/h1H3 |
InChI Key |
COLFOHWXXPJIMB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.